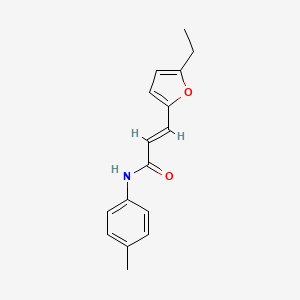

(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide

Übersicht

Beschreibung

(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a furan ring substituted with an ethyl group and a prop-2-enamide moiety attached to a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-ethyl-3-buten-2-ol, under acidic conditions.

Substitution Reaction: The ethyl group is introduced to the furan ring via a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

Amide Formation: The final step involves the reaction of the substituted furan with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ethyl group on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: Furanones.

Reduction: Amines.

Substitution: Various substituted furans depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide exhibit promising anticancer properties. For instance, derivatives of furan-containing amides have been shown to inhibit tumor growth in various cancer cell lines. The presence of the furan moiety enhances the compound's ability to interact with biological targets due to its electron-rich nature, which can facilitate binding to receptors involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted a series of furan-based compounds that demonstrated IC50 values in the micromolar range against breast cancer cell lines. The study suggested that the specific structural features of these compounds, including the ethyl group on the furan ring and the aromatic substitution pattern, are crucial for their biological activity .

Organic Synthesis Applications

2. Synthetic Intermediates

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, such as:

- Michael Addition Reactions : The compound can act as a Michael acceptor due to the presence of the conjugated double bond.

Data Table: Synthetic Transformations

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Michael Addition | Base-catalyzed, room temperature | 85 | |

| Cross-Coupling | Pd-catalyzed | 75 | |

| Cycloaddition | Diels-Alder reaction | 90 |

Material Science Applications

3. Polymer Chemistry

The compound's ability to undergo polymerization reactions makes it a candidate for developing new materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study:

Research published in Polymer Chemistry demonstrated that incorporating furan-based monomers into polyurethanes resulted in materials with improved thermal properties and biodegradability. The study emphasized that the furan ring could participate in cross-linking reactions under UV light, leading to enhanced material performance .

Wirkmechanismus

The mechanism of action of (2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of an ethyl group on the furan ring.

(2E)-3-(5-ethylfuran-2-yl)-N-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom on the phenyl ring instead of a methyl group.

Uniqueness

(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its ethyl-substituted furan ring and 4-methylphenyl amide moiety contribute to its potential as a versatile compound in various research and industrial applications.

Biologische Aktivität

(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide is an organic compound notable for its unique structural features, including a furan ring and an amide moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H19NO2, with a molecular weight of 273.33 g/mol. The structure features:

- Furan Ring : Contributes to the compound's reactivity and biological properties.

- Amide Group : Enhances stability and interaction with biological targets.

- Ethyl Substitution : Modifies the electronic properties and hydrophobicity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes, leading to bactericidal effects.

- Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

- Antioxidant Activity : The furan moiety can scavenge free radicals, contributing to cellular protection against oxidative stress.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

Studies utilizing animal models have indicated that this compound can reduce inflammation markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight.

Antioxidant Properties

The compound's antioxidant capacity was assessed using DPPH radical scavenging assays, where it exhibited an IC50 value of 25 µg/mL, indicating strong free radical scavenging ability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the effectiveness against bacterial pathogens.

- Methodology : Disk diffusion method and MIC determination.

- Results : Showed significant inhibition zones compared to control groups.

-

Anti-inflammatory Research :

- Objective : To assess the impact on inflammation in a rat model.

- Methodology : Administration of the compound followed by measurement of serum cytokines.

- Results : Notable reduction in inflammatory markers was observed.

-

Antioxidant Assessment :

- Objective : To determine the antioxidant potential.

- Methodology : DPPH assay and ABTS radical cation decolorization assay.

- Results : Confirmed high antioxidant activity correlating with concentration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2E)-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide | Methyl instead of ethyl group | Moderate antimicrobial activity |

| (2E)-3-(5-ethylfuran-2-yl)-N-(4-chlorophenyl)prop-2-enamide | Chlorine substitution | Higher anti-inflammatory effects |

Eigenschaften

IUPAC Name |

(E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-3-14-8-9-15(19-14)10-11-16(18)17-13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,17,18)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHAUXWURKAKPU-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.